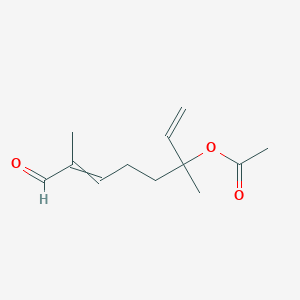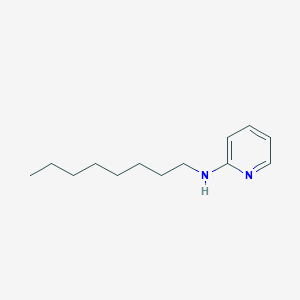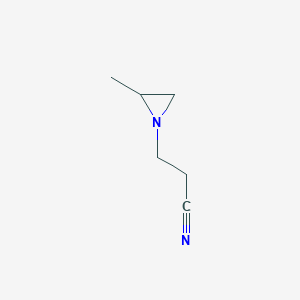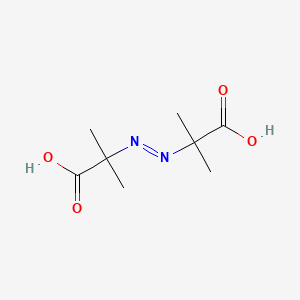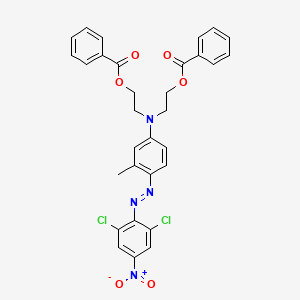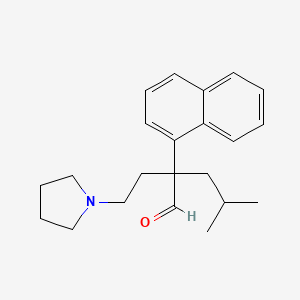
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- is a complex organic compound with the molecular formula C22H29NO and a molecular weight of 323.47 . This compound is characterized by the presence of a naphthalene ring, an acetaldehyde group, and a pyrrolidinoethyl substituent. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- involves multiple steps, typically starting with the preparation of naphthaleneacetaldehyde. The synthetic route often includes the following steps:
Formation of Naphthaleneacetaldehyde: This can be achieved through the oxidation of naphthalene with suitable oxidizing agents.
Introduction of Isobutyl Group: The isobutyl group is introduced via alkylation reactions.
Addition of Pyrrolidinoethyl Group: The final step involves the addition of the pyrrolidinoethyl group through nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
科学的研究の応用
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- can be compared with other similar compounds, such as:
1-Naphthaleneacetic acid: This compound has a similar naphthalene ring structure but differs in the functional groups attached to it.
1-Naphthaleneacetaldehyde, alpha,alpha-bis(2-pyrrolidinoethyl)-: This compound has two pyrrolidinoethyl groups instead of one, leading to different chemical properties and reactivity.
The uniqueness of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
30120-85-5 |
|---|---|
分子式 |
C22H29NO |
分子量 |
323.5 g/mol |
IUPAC名 |
4-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentanal |
InChI |
InChI=1S/C22H29NO/c1-18(2)16-22(17-24,12-15-23-13-5-6-14-23)21-11-7-9-19-8-3-4-10-20(19)21/h3-4,7-11,17-18H,5-6,12-16H2,1-2H3 |
InChIキー |
PJJULRDQKDDAAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CCN1CCCC1)(C=O)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


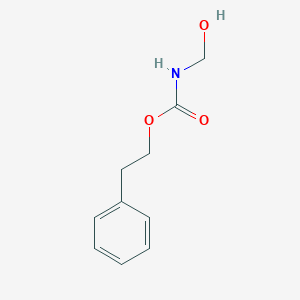
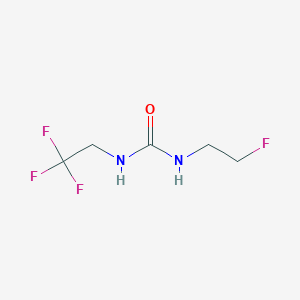
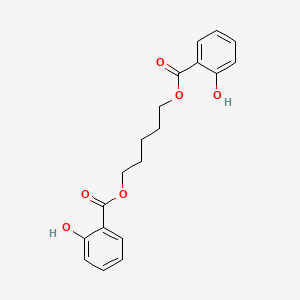
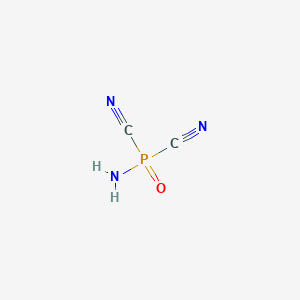

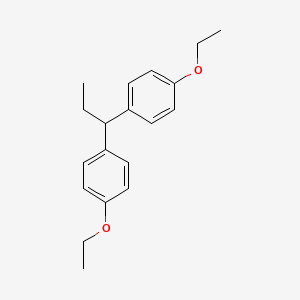
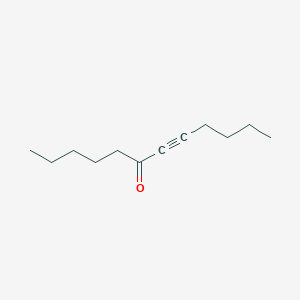
![9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one](/img/structure/B14693030.png)
